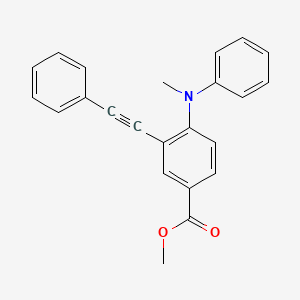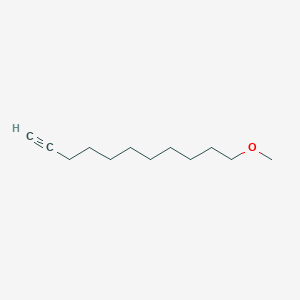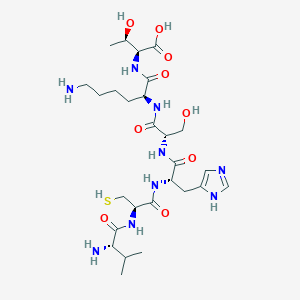
1,3-Butadiyne-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Butadiyne-1-thiol is an organic compound with the molecular formula C₄H₂S It is characterized by the presence of a thiol group (-SH) attached to a butadiyne backbone, which consists of two triple-bonded carbon atoms
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Butadiyne-1-thiol can be synthesized through several methods. One common approach involves the reaction of butadiyne with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired thiol compound.
Industrial Production Methods: This process may utilize catalysts such as zinc and aluminum oxides or magnesium and silicon oxides to enhance the yield and selectivity of the desired product .
化学反応の分析
Types of Reactions: 1,3-Butadiyne-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group under mild conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alkanes, alkenes.
Substitution: Thioethers, thioesters.
科学的研究の応用
1,3-Butadiyne-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used to study the interactions of thiol groups with biological molecules, providing insights into enzyme mechanisms and protein functions.
Medicine: Research into thiol-containing compounds has potential implications for drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: this compound is used in the production of polymers and other materials with unique properties, such as enhanced conductivity or reactivity
作用機序
The mechanism of action of 1,3-butadiyne-1-thiol involves its reactivity with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in other molecules, leading to the formation of stable adducts. This reactivity is crucial in its role as a building block in organic synthesis and its interactions with biological molecules .
類似化合物との比較
1,3-Butadiene: A related compound with a similar backbone but lacking the thiol group. It is widely used in the production of synthetic rubber and other polymers.
2-Butyne-1-thiol: Another thiol-containing compound with a different carbon backbone, used in various chemical reactions and industrial applications.
Uniqueness: 1,3-Butadiyne-1-thiol is unique due to the presence of both a thiol group and a butadiyne backbone. This combination imparts distinct reactivity and properties, making it valuable in specialized applications where other similar compounds may not be suitable .
特性
CAS番号 |
865888-13-7 |
|---|---|
分子式 |
C4H2S |
分子量 |
82.13 g/mol |
IUPAC名 |
buta-1,3-diyne-1-thiol |
InChI |
InChI=1S/C4H2S/c1-2-3-4-5/h1,5H |
InChIキー |
NXAGNSPEQPEWBV-UHFFFAOYSA-N |
正規SMILES |
C#CC#CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one](/img/structure/B12543245.png)



![11-[Pentakis-(4-propylphenylethynyl)-phenyloxy]-undecan-1-ol](/img/structure/B12543268.png)

![2-[4,7,10-Tris(cyanomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetonitrile](/img/structure/B12543280.png)



![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene]](/img/structure/B12543316.png)


